Oct-2-ynal Enables Four-Step, 39% Overall Yield Enantioselective Synthesis of Argentilactone
Oct-2-ynal serves as the key starting material for the concise total synthesis of both (R)- and (S)-argentilactone via a four-step sequence involving enantioselective catalytic allylation (ECA) and ring-closing metathesis (RCM). This synthetic pathway achieves an overall yield of 39% and enantiomeric excess (ee) values of 82-84% from Oct-2-ynal [1]. The conjugated alkyne-aldehyde structure is essential for this transformation; saturated aldehydes (e.g., octanal) or non-conjugated alkynes (e.g., 2-octyne) cannot participate in the ECA/RCM sequence to yield the α,β-unsaturated δ-lactone core of argentilactone .
| Evidence Dimension | Synthetic Utility in ECA/RCM Pathway |
|---|---|
| Target Compound Data | 39% overall yield; 82-84% ee |
| Comparator Or Baseline | Octanal, 2-octyne: No reported yields; structurally incompatible with ECA/RCM sequence |
| Quantified Difference | Oct-2-ynal yields chiral argentilactone; saturated analogs yield no product |
| Conditions | Four-step synthesis from 2-octynal; ECA with (+)-B-allyldiisopinocampheylborane; RCM with Grubbs catalyst |
Why This Matters
This validated synthetic utility demonstrates that Oct-2-ynal is a non-substitutable building block for researchers targeting chiral α,β-unsaturated δ-lactone natural products via asymmetric allylation-metathesis cascades.
- [1] de Fátima A, Kohn LK, Antônio MA, de Carvalho JE, Pilli RA. Enantioselective syntheses of (R)- and (S)-argentilactone and their cytotoxic activities against cancer cell lines. Bioorg Med Chem. 2004 Oct 15;12(20):5437-42. View Source
